3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone
Description
3-{6-[4-(2,3-Dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a synthetic quinazolinone derivative featuring a 4(3H)-quinazolinone core fused with a piperazine ring substituted at the N-4 position with a 2,3-dimethylphenyl group. The compound also contains a six-carbon alkyl chain terminating in a ketone group at the 3-position of the quinazolinone scaffold. This structural design integrates pharmacophores associated with diverse biological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) modulation .
Quinazolinones are heterocyclic compounds widely studied for their pharmacological versatility. The 4(3H)-quinazolinone moiety, in particular, is known to interact with enzymes such as cyclooxygenase-2 (COX-2) and receptors like γ-aminobutyric acid (GABA) subtypes, contributing to anti-inflammatory, analgesic, and anticonvulsant effects . The addition of a piperazine ring enhances solubility and bioavailability, while the 2,3-dimethylphenyl group may improve receptor affinity and metabolic stability .
Properties
Molecular Formula |
C26H32N4O2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one |
InChI |
InChI=1S/C26H32N4O2/c1-20-9-8-12-24(21(20)2)28-15-17-29(18-16-28)25(31)13-4-3-7-14-30-19-27-23-11-6-5-10-22(23)26(30)32/h5-6,8-12,19H,3-4,7,13-18H2,1-2H3 |
InChI Key |
WDSRMZSFHIFZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis involve the formation of the piperazine ring and the subsequent attachment of the quinazolinone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Biological Activities
Quinazolinone derivatives have been widely studied for various biological activities, including:
- Anticancer Activity : Quinazolinones have shown promise as anticancer agents through mechanisms such as inhibition of tumor cell proliferation and induction of apoptosis. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell signaling pathways.
- Anti-inflammatory Effects : The compound has potential as an anti-inflammatory agent. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .
- Antimicrobial Properties : Quinazolinones have exhibited antimicrobial activities against various pathogens. The structural features of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone may contribute to its effectiveness against bacterial and fungal strains.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the quinazolinone core through cyclization reactions.
- Introduction of the piperazine ring via nucleophilic substitution.
- Functionalization to attach the dimethylphenyl group.
These synthetic routes can be optimized to enhance yield and purity, making the compound accessible for further biological testing.
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of similar quinazolinone derivatives:
- Anticancer Studies : A derivative was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. This suggests potential for development as an anticancer therapeutic .
- Anti-inflammatory Research : In vitro assays showed that related compounds reduced pro-inflammatory cytokine production in activated macrophages, indicating a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .
- Antimicrobial Testing : Compounds structurally related to this compound were evaluated against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. The specific pathways involved depend on the structure of the compound and its interactions with the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Quinazolinone Derivatives
Key Observations:
Substituent Impact on Activity: The target compound’s piperazino group may enhance CNS penetration compared to sulfonamide-substituted analogues (e.g., COX-2 inhibitors in ), which prioritize peripheral enzyme targeting. Bromination at the 6-position (as in ) increases anti-inflammatory potency but reduces solubility, whereas the target compound’s hexyl-6-oxo chain balances lipophilicity and metabolic stability.
Synthetic Strategies: The target compound’s synthesis likely employs condensation methods (e.g., benzoxazinone intermediates) , contrasting with the aza-Wittig or Pd-catalyzed routes used for pyrazole- or pyridyl-substituted derivatives .
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity:
- Target Compound vs. 6-Bromo Derivatives: The 6-bromo derivative (Table 1) showed significant anti-inflammatory activity in vivo (carrageenan-induced edema model), attributed to electron-withdrawing effects enhancing COX-2 binding . The target compound’s piperazino group may instead target histamine or serotonin receptors, common for piperazine-containing drugs .
- COX-2 Selectivity: Sulfonamide-substituted quinazolinones (e.g., ) achieve COX-2 inhibition via direct sulfonamide-enzyme interactions, whereas the target compound’s lack of this group suggests alternative mechanisms.
CNS Activity:
- Piperazine-containing derivatives often exhibit CNS effects due to blood-brain barrier permeability. The target compound’s 2,3-dimethylphenyl group may modulate dopamine or serotonin receptors, similar to arylpiperazine antidepressants .
Biological Activity
The compound 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a synthetic organic molecule belonging to the quinazolinone class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.5 g/mol. Its structure features a quinazolinone core, a piperazine ring, and a dimethylphenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | This compound |
Biological Activity
Quinazolinones are known for various biological activities, including:
- Antitumor Activity : Quinazolinones have demonstrated cytotoxic effects against multiple cancer cell lines. For example, studies have shown that derivatives of quinazolinones can inhibit the growth of breast (MCF-7), colon (HT-29), and prostate (PC-3) cancer cells .
- Antibacterial Properties : Compounds with a quinazolinone structure have been identified as effective against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial activity is often linked to their ability to bind to penicillin-binding proteins .
- Anti-inflammatory Effects : Some quinazolinone derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies
- Cytotoxicity Evaluation : A study evaluated several quinazolinone-thiazole hybrids for their cytotoxic effects. Among these compounds, certain derivatives showed significant activity against the PC-3 cell line, indicating the potential of quinazolinone-based compounds in cancer therapy .
- Antibacterial Screening : In silico screening of quinazolinone derivatives led to the discovery of compounds with notable antibacterial activity against MRSA strains. These compounds displayed low clearance rates and good oral bioavailability in preclinical models .
Synthesis Methods
The synthesis of this compound can be approached through various chemical reactions typical for quinazolinones:
- Condensation Reactions : Utilizing an antranilic acid derivative with appropriate amines or piperazines.
- Cyclization Processes : Involving cyclocondensation techniques that yield the quinazolinone scaffold.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the biological activity of quinazolinones. Modifications at specific positions on the quinazolinone core or substituents can significantly impact their pharmacological properties.
| Compound | Structure Features | Notable Activities |
|---|---|---|
| Compound A | Piperazine ring; dimethylphenyl group | Antitumor |
| Compound B | Substituted phenyl groups | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
